5-Octadecanoyloxy-octadecanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

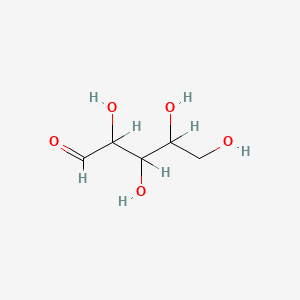

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are newly identified endogenous lipids regulated by fasting and high-fat feeding and associated with insulin sensitivity. 5-SAHSA is a FAHFA in which stearic acid is esterified to 5-hydroxy stearic acid. The levels of SAHSA are moderately elevated in the serum of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue. As other FAHFAs improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, 5-SAHSA may be a bioactive lipid with roles in metabolic syndrome and inflammation.

Wissenschaftliche Forschungsanwendungen

Biolubricant Applications

5-Octadecanoyloxy-octadecanoic acid derivatives have been studied for their potential in biolubricant applications. One study explored synthetic ester basestocks derived from oleic acid, focusing on their pour point, flash point, viscosity index, oxidation onset temperature, and friction and wear properties. This research suggests the potential of these synthetic ester oils in formulating industrial fluids for various temperature applications (Salimon, Salih, & Yousif, 2012).

Thermal Conductivity in Phase Change Materials

Another area of application is in the field of phase change materials (PCMs). Octadecanoic acid (OA) is recognized for its high energy density and narrow phase change temperature, making it an excellent PCM for heat storage. Research has been conducted on the size-dependent thermal conductivity of OA, revealing that the thermal transport properties of OA are greatly influenced by its size, which is crucial for designing efficient OA-filled composite PCMs (Zou, Qiu, Feng, & Zhang, 2019).

Acaricidal Activity

Octadecanoic acid derivatives have been examined for their acaricidal activity. A study on octadecanoic acid-3,4-tetrahydrofuran diester and its derivatives found that certain structural modifications can enhance acaricidal activity. This research provides insights into potential applications in pest control and highlights the role of these compounds in interfering with energy metabolism in pests like Sarcoptes scabiei (Li et al., 2022).

Photocatalytic and Electrooxidation Properties

Studies have also been conducted on the photocatalytic and electrooxidation properties of TiO2 thin films for the degradation of octadecanoic acid under UV-A light illumination. This research highlights the potential of TiO2 thin films in environmental applications, such as degradation of pollutants (Kenanakis, Vernardou, Dalamagkas, & Katsarakis, 2015).

Eigenschaften

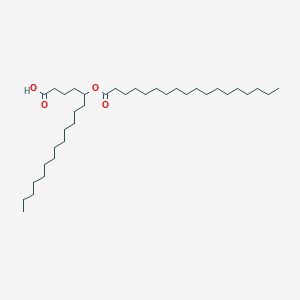

Molekularformel |

C36H70O4 |

|---|---|

Molekulargewicht |

567 |

IUPAC-Name |

5-octadecanoyloxyoctadecanoic acid |

InChI |

InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-33-36(39)40-34(31-29-32-35(37)38)30-27-25-23-21-19-14-12-10-8-6-4-2/h34H,3-33H2,1-2H3,(H,37,38) |

InChI-Schlüssel |

BSOQNRNPFJEDMC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O |

Synonyme |

5-(stearoyloxy)octadecanoic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.